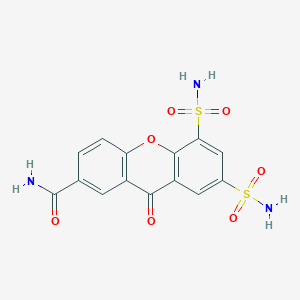
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include xanthene derivatives, which undergo sulfonation and subsequent amide formation. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms . This activation can lead to the expression of antioxidant proteins that protect against oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: A structurally related compound with similar chemical properties.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Another xanthene derivative with distinct functional groups.
Uniqueness
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide stands out due to its dual sulfonamide groups, which confer unique chemical reactivity and potential biological activity. This structural feature differentiates it from other xanthene derivatives and expands its range of applications in various fields.
Propiedades
Número CAS |
50541-90-7 |
|---|---|
Fórmula molecular |
C14H11N3O7S2 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
9-oxo-5,7-disulfamoylxanthene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O7S2/c15-14(19)6-1-2-10-8(3-6)12(18)9-4-7(25(16,20)21)5-11(13(9)24-10)26(17,22)23/h1-5H,(H2,15,19)(H2,16,20,21)(H2,17,22,23) |
Clave InChI |
IDVLCOBONFHGRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)N)C(=O)C3=C(O2)C(=CC(=C3)S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


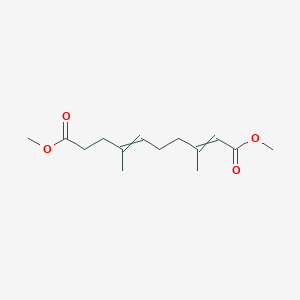
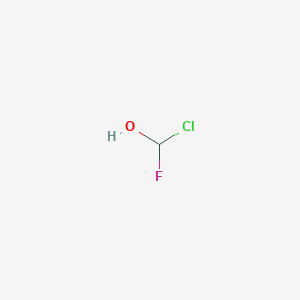

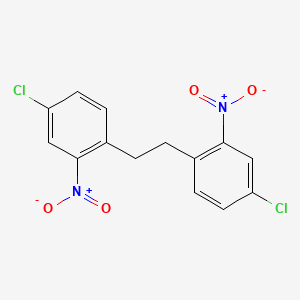
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
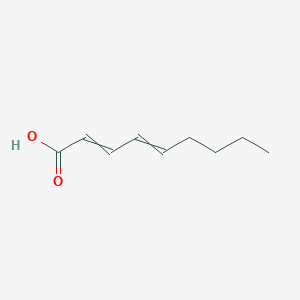

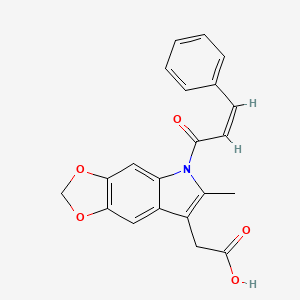
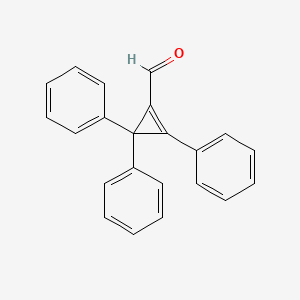
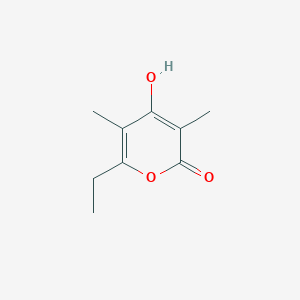
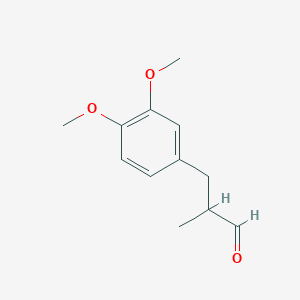
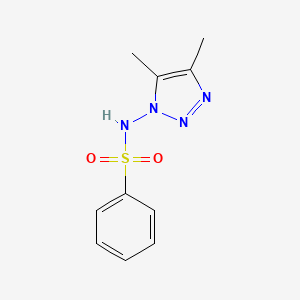
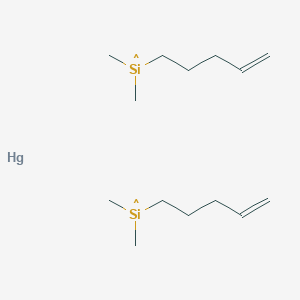
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
